Allyl bromoacetate
Overview
Description
Allyl bromoacetate is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radical Allylation in Organic Synthesis Allyl bromoacetate has been utilized in various radical allylation processes. For example, it has been used in the radical allylation of α-halo carbonyl compounds with allylgallium reagent in aqueous media, demonstrating its effectiveness in organic synthesis (Usugi, Yorimitsu, & Oshima, 2001). Similarly, this compound has been involved in the formation of organomagnesium compounds via radical cyclization processes (Inoue, Shinokubo, & Oshima, 2000).
Synthesis of Pharmaceutical and Agricultural Chemicals this compound has been applied in the synthesis of various chemicals. It's used as an intermediate in the manufacture of polymers, resins, synthetic perfumes, pharmaceuticals, and agricultural chemicals (National Toxicology Program, 2008). Its versatility in chemical reactions makes it a valuable compound in the synthesis of a wide range of products.
Applications in Herbicides and Pest Control The compound has been studied for its effects on seedlings, particularly in the context of herbicides. Studies have shown that derivatives of this compound, like allyl bromo- and iodoacetates, have marked toxic effects on certain seedlings, indicating potential use in weed and pest control (Yokoyama & Munakata, 1960).
Catalysis and Chemical Reactions this compound plays a role in various catalysis and chemical reactions. It's been used in palladium-catalyzed consecutive one-pot reactions of acetylenes, demonstrating its applicability in complex organic synthesis processes (Kosugi, Sakaya, Ogawa, & Migita, 1993). This highlights its role in facilitating efficient chemical transformations.
Study in Carbonic Anhydrase Isoenzyme Inhibition In medicinal chemistry, derivatives of this compound have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes (Boztaş et al., 2015). This suggests potential applications in the development of therapeutic agents.
Exploration in Organoculture Systems this compound has been studied in vitro using organ culture systems to understand its cytotoxicity, indicating its use in toxicological research and safety assessments (Smith et al., 1987).
Mechanism of Action
Target of Action
Allyl bromoacetate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis due to its ability to act as an alkylating agent .
Mode of Action
The mode of action of this compound involves the interaction with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the this compound to the target molecule. The bromine atom in the compound acts as a leaving group, facilitating the transfer of the allyl group .
Biochemical Pathways
It’s known that the compound can participate in cyclization reactions, leading to the formation of γ-lactones . This suggests that it may influence pathways involving lactone formation or degradation.
Result of Action
The primary result of this compound’s action is the alkylation of target molecules, leading to their modification. This can have various effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the presence of metallocomplex initiators .
Safety and Hazards
Properties
IUPAC Name |
prop-2-enyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWVIMJPXKIXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335850 | |
Record name | Allyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-84-0 | |
Record name | Allyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | prop-2-enyl 2-bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Allyl Bromoacetate a potent nematocide compared to existing solutions?
A1: Research indicates that this compound exhibits strong nematocidal activity against the rice white tip nematode (Aphelenchoides besseyi). Notably, it completely inhibits nematode growth at a concentration of 8 parts per million (ppm) []. This is significantly more potent than Sodium N-methyldithiocarbamate, a commercially available nematocide that requires a concentration of 16 ppm for similar efficacy []. This suggests that this compound could potentially offer a more effective solution for nematode control in agricultural applications.
Q2: How does the structure of this compound influence its nematocidal activity?
A2: The study exploring halogenoalkylcarboxylic acid esters as nematocides synthesized around 40 different esters and evaluated their efficacy []. This structure-activity relationship (SAR) study revealed that Allyl esters of halogenoacetic acids, particularly this compound, demonstrated the most potent nematocidal activities []. This highlights the crucial role of both the allyl group and the bromine atom in the molecule's interaction with its biological target and subsequent nematocidal effects.
Q3: Beyond its nematocidal properties, has this compound been investigated for other applications in chemical research?
A3: Yes, this compound has been utilized in studies focused on understanding radical cyclization reactions []. Researchers employed this compound to generate the Allyl α-bromocarboxylate radical and investigate its reactivity in the presence of metallocomplex initiators []. Interestingly, unlike some related compounds, the radical derived from this compound did not undergo ring closure, providing valuable insights into the factors influencing radical cyclization processes []. This highlights the compound's utility as a tool in fundamental chemistry research.
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